molecular formula C16H14O2 B7852757 3-(2-methoxyphenyl)-1-phenylprop-2-en-1-one

3-(2-methoxyphenyl)-1-phenylprop-2-en-1-one

Cat. No.: B7852757
M. Wt: 238.28 g/mol
InChI Key: ZWTRSTWJBWJEFR-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-1-phenylprop-2-en-1-one is a derivative of chalcone, which is an aromatic ketone and an important intermediate in the biosynthesis of flavonoids and isoflavonoids. Chalcones are known for their diverse biological activities and are found abundantly in various plants. This compound, specifically, is characterized by the presence of a methoxy group attached to the chalcone structure, which can significantly influence its chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing methoxychalcone is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl methyl ketone with an aryl aldehyde in the presence of an alcoholic alkali. The reaction typically occurs at temperatures ranging from 50 to 100°C and can take several hours to complete . Another method involves grinding the reactants (methyl ketones, aldehydes, and sodium hydroxide) in a mortar, which is a solvent-free approach .

Industrial Production Methods

Industrial production of methoxychalcone follows similar synthetic routes but on a larger scale. The Claisen-Schmidt condensation is scaled up using industrial reactors, and the reaction conditions are optimized for higher yields and purity. The solvent-free grinding method can also be adapted for industrial use, providing an eco-friendly alternative to traditional solvent-based methods .

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, dihydrochalcones, and various substituted chalcones, depending on the specific reagents and conditions used .

Mechanism of Action

3-(2-methoxyphenyl)-1-phenylprop-2-en-1-one exerts its effects through various molecular mechanisms. It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. For example, methoxychalcone has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer . Additionally, it can interact with various molecular targets, including enzymes and receptors, to exert its biological effects .

Comparison with Similar Compounds

3-(2-methoxyphenyl)-1-phenylprop-2-en-1-one is compared with other chalcone derivatives, such as:

This compound is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(2-methoxyphenyl)-1-phenylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-18-16-10-6-5-9-14(16)11-12-15(17)13-7-3-2-4-8-13/h2-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTRSTWJBWJEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001033428
Record name 2-Methoxychalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001033428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5416-70-6
Record name 2-Methoxychalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001033428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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